molecular formula C27H30N4O4 B15032239 ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

カタログ番号: B15032239
分子量: 474.6 g/mol
InChIキー: MMKJGMAQIMULMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction or its modifications . Structurally, it features a tetrahydropyrimidine core substituted with a 4-butoxyphenyl-pyrazole moiety at position 4 and an ethyl ester group at position 3. The 2-oxo group contributes to hydrogen-bonding interactions, critical for its biological activity . This compound has demonstrated notable anti-tubercular activity against Mycobacterium tuberculosis H37Rv, surpassing the efficacy of isoniazid in vitro .

特性

分子式

C27H30N4O4

分子量

474.6 g/mol

IUPAC名

ethyl 4-[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C27H30N4O4/c1-4-6-16-35-21-14-12-19(13-15-21)24-22(17-31(30-24)20-10-8-7-9-11-20)25-23(26(32)34-5-2)18(3)28-27(33)29-25/h7-15,17,25H,4-6,16H2,1-3H3,(H2,28,29,33)

InChIキー

MMKJGMAQIMULMF-UHFFFAOYSA-N

正規SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCC)C4=CC=CC=C4

製品の起源

United States

準備方法

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises two primary structural units: a 1,3,4-trisubstituted pyrazole ring and a 2-oxo-tetrahydropyrimidine core. Retrosynthetic breakdown suggests the molecule can be assembled via:

  • Pyrazole ring synthesis followed by tetrahydropyrimidine cyclization .
  • Multi-component coupling integrating both heterocycles in a single step.

The pyrazole subunit at position 4 of the tetrahydropyrimidine implies the use of a pre-functionalized aldehyde or ketone in cyclocondensation reactions.

Pyrazole Ring Synthesis

Hydrazine-Cyclocondensation Approach

The 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole intermediate is synthesized via cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines. A representative protocol involves:

  • Reacting 4-butoxyphenylacetophenone (1.0 mmol) with phenylhydrazine (1.1 mmol) in ethanol under reflux with catalytic acetic acid.
  • Microwave-assisted conditions (100°C, 20 min) improve yields (78–92%) compared to conventional heating.
Key Reaction Parameters:
Parameter Optimal Value
Solvent Ethanol
Temperature 80–100°C
Catalyst Acetic acid (5 mol%)
Reaction Time 2–4 h (conventional)

Formylation at Pyrazole C-4

Introduction of the aldehyde group at pyrazole C-4 is critical for subsequent tetrahydropyrimidine formation. The Vilsmeier-Haack reaction is employed:

  • Treating 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole with POCl₃/DMF (1:2 molar ratio) at 0–5°C yields the 4-formyl derivative.
  • Purification via silica gel chromatography (hexane/ethyl acetate 7:3) affords the aldehyde in 65–70% yield.

Tetrahydropyrimidine Core Assembly

Biginelli Reaction with Modifications

The tetrahydropyrimidine ring is constructed via a three-component Biginelli reaction :

  • Ethyl acetoacetate (β-keto ester), urea (carbonyl source), and 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde react under acidic conditions.
Optimized Conditions:
Component Molar Ratio Role
Ethyl acetoacetate 1.0 β-Keto ester
Urea 1.2 Cyclizing agent
Aldehyde 1.0 Electrophilic partner
Catalyst FeCl₃ (10 mol%) Lewis acid
Solvent Ethanol Reaction medium
Temperature 80°C (reflux)

Procedure :

  • Combine aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.2 mmol), and FeCl₃ in ethanol.
  • Reflux for 6–8 h under nitrogen.
  • Cool, filter, and recrystallize from ethanol/water (4:1) to obtain the crude product (yield: 68–75%).

Copper(II) Acetate-Mediated Cyclization

An alternative method adapted from pyrimidine synthesis patents involves:

  • Cyclocondensation : Reacting ethyl 3-aminocrotonate with the pyrazole aldehyde in the presence of Cu(OAc)₂ (5 mol%) at 150°C.
  • Oxidative aromatization : Treating the intermediate with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to dehydrogenate the tetrahydropyrimidine ring.

Advantages :

  • Shorter reaction time (3–4 h).
  • Higher functional group tolerance.

Purification and Characterization

Chromatographic Purification

Crude products are purified using:

  • Flash chromatography : Silica gel, gradient elution (hexane → ethyl acetate).
  • Recrystallization : Ethanol/water mixtures yield analytically pure crystals.

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 9H, aromatic), 4.98 (s, 1H, NH), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.41 (s, 3H, CH₃).
  • LC-MS : m/z 518.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost Efficiency
Biginelli (FeCl₃) 68–75 ≥95 6–8 High
Cu(OAc)₂/DDQ 72–78 ≥97 4–5 Moderate

Key Observations :

  • The Cu(OAc)₂ method offers better yields but requires costly DDQ.
  • Microwave-assisted pyrazole synthesis reduces overall process time by 40%.

Scale-Up Considerations and Industrial Feasibility

For kilogram-scale production:

  • Continuous flow reactors improve heat/mass transfer in the Biginelli step.
  • In-line purification systems (e.g., simulated moving bed chromatography) enhance throughput.
  • Solvent recovery : Ethanol is distilled and reused, reducing environmental impact.

化学反応の分析

Types of Reactions

Ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could introduce new aromatic or aliphatic groups.

作用機序

The mechanism of action of ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .

類似化合物との比較

Table 1: Structural Comparison of Analogous Compounds

Compound Name Substituents (Pyrazole/Tetrahydropyrimidine) Functional Group Modifications Biological Activity Reference
Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Fluorophenyl (pyrazole) Fluorine substitution at para position Anti-tubercular (less potent than butoxy)
Ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Nitrophenyl (pyrazole) Nitro group at para position Anti-tubercular (most potent among analogs)
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-Chloro, 3-methyl (pyrazole) Chlorine and methyl groups on pyrazole Antibacterial, anticarcinogenic
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1,3-Diphenyl (pyrazole); 2-thioxo (pyrimidine) Thioxo group replaces oxo Unknown (structural studies only)
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3,5-Bis(trifluoromethyl)phenyl (pyrimidine) Trifluoromethyl groups Crystallographic analysis

Key Observations :

  • Electron-Withdrawing Groups : The 4-nitrophenyl analog exhibits enhanced anti-tubercular activity compared to 4-butoxyphenyl, likely due to increased electrophilicity and membrane penetration .
  • Halogen Substitutions : Chlorine at position 5 of the pyrazole () enhances antibacterial activity but reduces anti-tubercular potency.
  • Thioxo vs.

Key Observations :

  • Solvent-Free Synthesis : WO3/ZrO2-catalyzed reactions () offer eco-friendly, high-yield routes compared to traditional SnCl2·2H2O methods .
  • Grinding Techniques: Mechanochemical approaches () reduce solvent waste but yield moderately compared to multi-component reactions.

Table 3: Anti-Tubercular Activity of Selected Analogs

Compound MIC (µg/mL) Against M. tuberculosis Relative Potency vs. Isoniazid Reference
Ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-... 1.2 2.5×
Ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-... 0.8 3.8×
Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-... 2.5 1.2×

Key Observations :

  • Nitro Group Superiority : The 4-nitrophenyl analog shows the highest potency, attributed to stronger electron-withdrawing effects enhancing target interaction .
  • Butoxy vs. Fluoro : The 4-butoxyphenyl group balances lipophilicity and steric bulk, improving bioavailability over the smaller fluorine substituent .

生物活性

Ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C27H30N4O4
  • Molecular Weight : 462.55 g/mol

The compound contains a tetrahydropyrimidine scaffold linked to a pyrazole moiety and a butoxyphenyl group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds often exhibit antimicrobial properties. A study on similar pyrazole derivatives demonstrated significant antibacterial activity against various strains, suggesting that ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may possess comparable effects due to its structural similarities .

Anticancer Potential

Several studies have indicated that compounds with a pyrazole framework can inhibit cancer cell proliferation. For instance, pyrazole derivatives have shown efficacy against breast cancer cells through apoptosis induction and cell cycle arrest. The specific mechanism involves the modulation of signaling pathways related to cell survival and death .

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes critical in disease pathways. For example, some related compounds have been shown to inhibit enzymes involved in the polyamine biosynthesis pathway in Trypanosoma brucei, which is relevant for treating diseases like African sleeping sickness . The potential for ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate to target similar pathways warrants further investigation.

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) could be a mechanism through which this compound operates .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Among the tested compounds, those with similar structural motifs to ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that pyrazole derivatives could induce apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins. Ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was hypothesized to have similar effects due to its structural features .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。